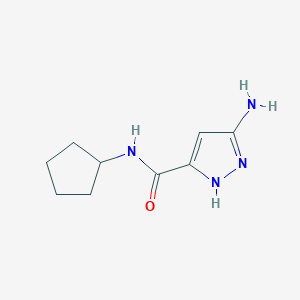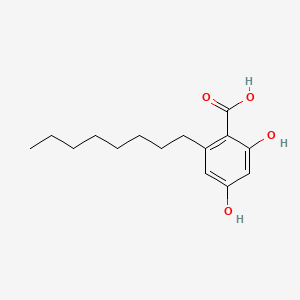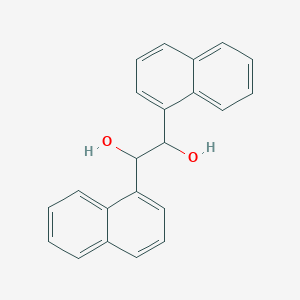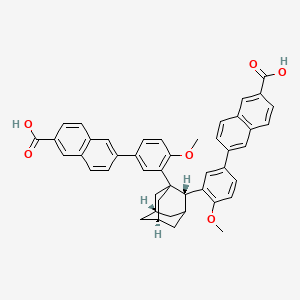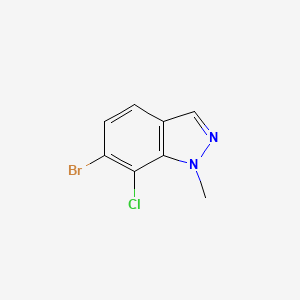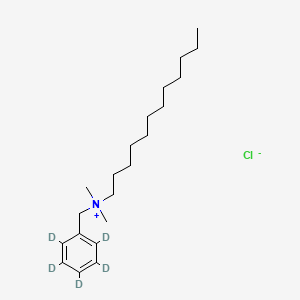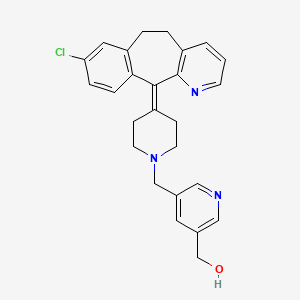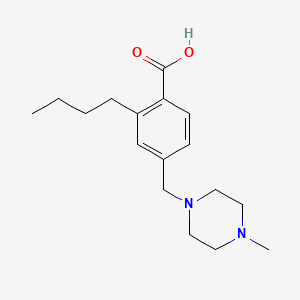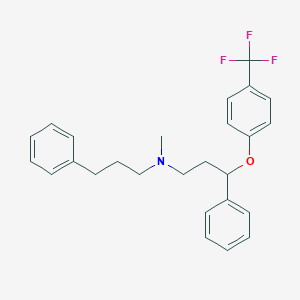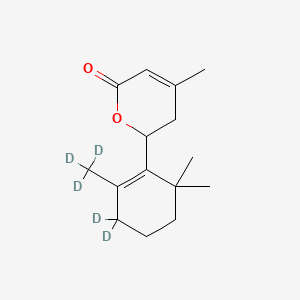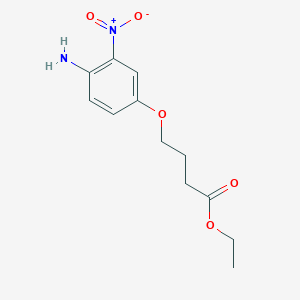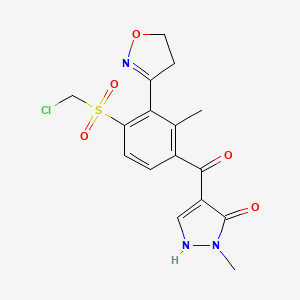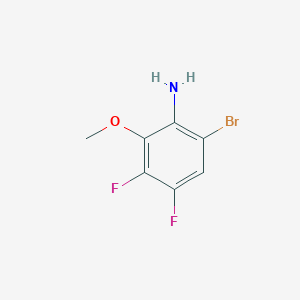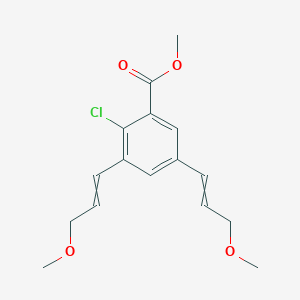
Methyl 2-chloro-3,5-bis(3-methoxyprop-1-enyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloro-3,5-bis(3-methoxyprop-1-enyl)benzoate is an organic compound with the molecular formula C16H19ClO4 This compound is characterized by its complex structure, which includes a benzoate core substituted with chloro and methoxyprop-1-enyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-3,5-bis(3-methoxyprop-1-enyl)benzoate typically involves the esterification of 2-chloro-3,5-dihydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The methoxyprop-1-enyl groups are introduced through a subsequent reaction involving the appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.
化学反応の分析
Types of Reactions
Methyl 2-chloro-3,5-bis(3-methoxyprop-1-enyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxyprop-1-enyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted benzoate.
Substitution: Formation of amine or thiol-substituted benzoate derivatives.
科学的研究の応用
Methyl 2-chloro-3,5-bis(3-methoxyprop-1-enyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-chloro-3,5-bis(3-methoxyprop-1-enyl)benzoate involves its interaction with specific molecular targets. The chloro and methoxyprop-1-enyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Methyl 3,5-bis(prop-2-ynoxy)benzoate: Similar structure but with prop-2-ynoxy groups instead of methoxyprop-1-enyl groups.
3-Chloro-2-methyl-1-propene: Contains a chloro and methyl group but lacks the benzoate core.
Uniqueness
Methyl 2-chloro-3,5-bis(3-methoxyprop-1-enyl)benzoate is unique due to its specific substitution pattern and the presence of both chloro and methoxyprop-1-enyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C16H19ClO4 |
|---|---|
分子量 |
310.77 g/mol |
IUPAC名 |
methyl 2-chloro-3,5-bis(3-methoxyprop-1-enyl)benzoate |
InChI |
InChI=1S/C16H19ClO4/c1-19-8-4-6-12-10-13(7-5-9-20-2)15(17)14(11-12)16(18)21-3/h4-7,10-11H,8-9H2,1-3H3 |
InChIキー |
ICNZNSULLKVGOO-UHFFFAOYSA-N |
正規SMILES |
COCC=CC1=CC(=C(C(=C1)C(=O)OC)Cl)C=CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


